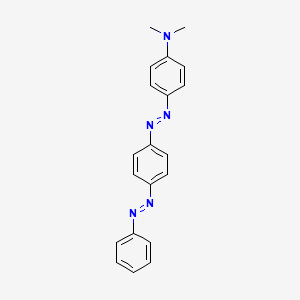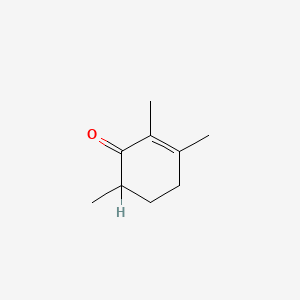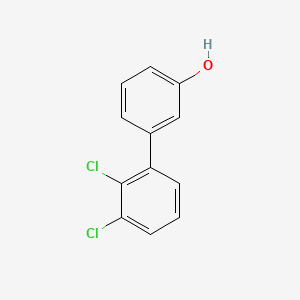
3-(2,3-Dichlorophenyl)phenol, 95%
Overview
Description
3-(2,3-Dichlorophenyl)phenol, 95% (3-DCPP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a colorless crystalline solid that is soluble in organic solvents and is used in a variety of applications, from the synthesis of pharmaceuticals to the manufacture of polymers and adhesives. 3-DCPP has an interesting biochemical and physiological effect on the human body and can be used for a variety of scientific and medical research applications.
Scientific Research Applications
3-(2,3-Dichlorophenyl)phenol, 95% has a wide range of applications in scientific and medical research. It has been used in the synthesis of pharmaceuticals, polymers, and adhesives. It has also been used in the development of new drug delivery systems and in the study of the effects of environmental pollutants on human health. Additionally, 3-(2,3-Dichlorophenyl)phenol, 95% has been used to study the effects of oxidative stress and to investigate the role of oxidative stress in aging.
Mechanism of Action
3-(2,3-Dichlorophenyl)phenol, 95% has a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been shown to inhibit the activity of several enzymes involved in oxidative stress, including superoxide dismutase, catalase, and glutathione peroxidase. Additionally, 3-(2,3-Dichlorophenyl)phenol, 95% has been shown to reduce the production of reactive oxygen species and to increase the production of antioxidant enzymes.
Biochemical and Physiological Effects
3-(2,3-Dichlorophenyl)phenol, 95% has a wide range of biochemical and physiological effects on the human body. It has been shown to reduce inflammation and oxidative stress, as well as to increase the production of antioxidant enzymes. Additionally, 3-(2,3-Dichlorophenyl)phenol, 95% has been shown to reduce the production of reactive oxygen species, which can lead to DNA damage and cell death. Furthermore, 3-(2,3-Dichlorophenyl)phenol, 95% has been shown to reduce the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Advantages and Limitations for Laboratory Experiments
3-(2,3-Dichlorophenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, making it suitable for use in laboratory experiments. Additionally, 3-(2,3-Dichlorophenyl)phenol, 95% is relatively inexpensive, making it a cost-effective option for research. However, 3-(2,3-Dichlorophenyl)phenol, 95% is a relatively toxic compound and should be handled with care in the laboratory. Additionally, it is not as soluble in water as other compounds, making it difficult to dissolve in aqueous solutions.
Future Directions
In the future, 3-(2,3-Dichlorophenyl)phenol, 95% could be used to develop new drug delivery systems and to study the effects of environmental pollutants on human health. Additionally, it could be used to investigate the role of oxidative stress in aging and to develop new treatments for age-related diseases. Furthermore, 3-(2,3-Dichlorophenyl)phenol, 95% could be used to study the effects of inflammation on the body and to develop new treatments for inflammatory diseases. Finally, 3-(2,3-Dichlorophenyl)phenol, 95% could be used to develop new polymers and adhesives for industrial applications.
Synthesis Methods
3-(2,3-Dichlorophenyl)phenol, 95% can be synthesized from the reaction of 2,3-dichlorophenol and phenol in the presence of an alkaline catalyst. The reaction is carried out at a temperature of 200-250°C in an inert atmosphere. The reaction is exothermic and is complete within 1-2 hours. The product is then purified by recrystallization and the purity of the product can be determined by HPLC or GC analysis.
properties
IUPAC Name |
3-(2,3-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-11-6-2-5-10(12(11)14)8-3-1-4-9(15)7-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEDUAHNCQMYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164356 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenyl)phenol | |
CAS RN |
14962-33-5 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






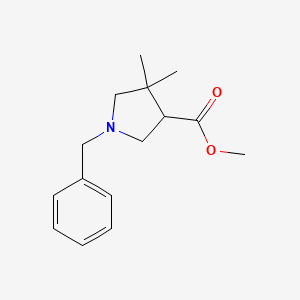
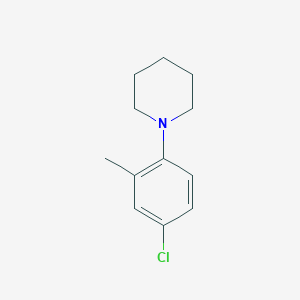
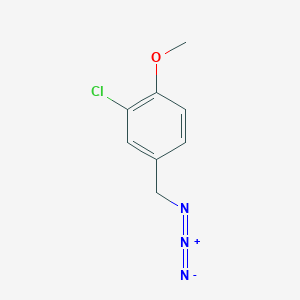
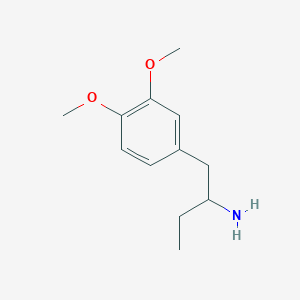

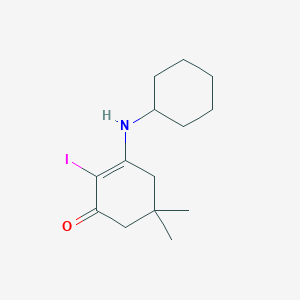
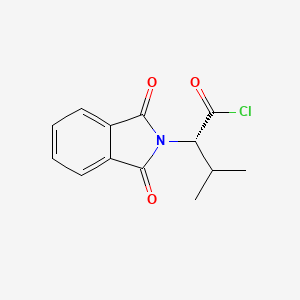
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
